N-[2-(1-cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-[2-(1-cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a cyclohexenyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . This reaction forms the thiazolo[3,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . This green chemistry approach not only reduces the environmental impact but also simplifies the purification process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolo[3,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity and high yields.
Major Products
The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidines, sulfoxides, sulfones, and alcohol derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1-cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit or modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share the thiazolo[3,2-a]pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
1,3,4-Thiadiazolo[3,2-a]pyrimidines: These compounds contain a thiadiazole ring and exhibit similar biological activities, including antibacterial and antitumor effects.
Uniqueness
N-[2-(1-cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexenyl group and carboxamide moiety provide additional sites for chemical modification, enhancing its versatility as a research tool and potential therapeutic agent.
Properties
Molecular Formula |
C16H19N3O2S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H19N3O2S/c1-11-10-19-15(21)13(9-18-16(19)22-11)14(20)17-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,17,20) |
InChI Key |
GGGMQPKVKRIYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
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